2,6-Dichlorobenzenesulfonamide
Overview
Description
2,6-Dichlorobenzenesulfonamide (DCBS) is a sulfonamide compound with the molecular formula C6H5Cl2NO2S and a molecular weight of 226.08 . It is an organic compound that has found wide application in scientific research, including the investigation of biochemical and physiological effects, and utilization as a reagent in laboratory experiments .
Physical And Chemical Properties Analysis
2,6-Dichlorobenzenesulfonamide has a melting point of 172-173°C, a predicted boiling point of 385.9±52.0 °C, and a predicted density of 1.588±0.06 g/cm3 . Its pKa is predicted to be 9.23±0.60 .Scientific Research Applications
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Biochemical and Physiological Research
- Summary of Application : 2,6-Dichlorobenzenesulfonamide is an organic compound that has found wide application in scientific research, including the investigation of biochemical and physiological effects .
- Methods of Application : It is utilized as a reagent in laboratory experiments . The specific experimental procedures and technical details would depend on the particular research context.
- Results or Outcomes : While the precise mechanism of action of 2,6-Dichlorobenzenesulfonamide remains incompletely elucidated, it is believed to function as a sulfonamide .
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Anticancer and Antioxidant Research
- Summary of Application : 2,4-Dichlorobenzenesulfonamide has been used in the synthesis of new chalcone derivatives with anticancer and antioxidant properties .
- Methods of Application : The compounds were tested for their anticancer effects on various human cancer cells, such as cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS, using the MTT test . They were also assessed for their antioxidant activity .
- Results or Outcomes : The activity of all compounds against cancer cells was significant, with IC50 values in the range of 0.89–9.63 µg/mL . Among all the tested compounds, derivative 5 showed the highest activity on the AGS cell line . It strongly arrested the cell cycle in the subG0 phase, depolarized the mitochondrial membrane, and activated caspase-8 and -9 . All examined compounds showed dose-dependent activity against neutrophil elastase .
-
Biochemical and Physiological Research
- Summary of Application : 2,6-Dichlorobenzenesulfonamide is an organic compound that has found wide application in scientific research, including the investigation of biochemical and physiological effects .
- Methods of Application : It is utilized as a reagent in laboratory experiments . The specific experimental procedures and technical details would depend on the particular research context.
- Results or Outcomes : While the precise mechanism of action of 2,6-Dichlorobenzenesulfonamide remains incompletely elucidated, it is believed to function as a sulfonamide .
-
Anticancer and Antioxidant Research
- Summary of Application : 2,4-Dichlorobenzenesulfonamide has been used in the synthesis of new chalcone derivatives with anticancer and antioxidant properties .
- Methods of Application : The compounds were tested for their anticancer effects on various human cancer cells, such as cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS, using the MTT test . They were also assessed for their antioxidant activity .
- Results or Outcomes : The activity of all compounds against cancer cells was significant, with IC50 values in the range of 0.89–9.63 µg/mL . Among all the tested compounds, derivative 5 showed the highest activity on the AGS cell line . It strongly arrested the cell cycle in the subG0 phase, depolarized the mitochondrial membrane, and activated caspase-8 and -9 . All examined compounds showed dose-dependent activity against neutrophil elastase .
-
Biochemical and Physiological Research
- Summary of Application : 2,6-Dichlorobenzenesulfonamide is an organic compound that has found wide application in scientific research, including the investigation of biochemical and physiological effects .
- Methods of Application : It is utilized as a reagent in laboratory experiments . The specific experimental procedures and technical details would depend on the particular research context.
- Results or Outcomes : While the precise mechanism of action of 2,6-Dichlorobenzenesulfonamide remains incompletely elucidated, it is believed to function as a sulfonamide .
-
Anticancer and Antioxidant Research
- Summary of Application : 2,4-Dichlorobenzenesulfonamide has been used in the synthesis of new chalcone derivatives with anticancer and antioxidant properties .
- Methods of Application : The compounds were tested for their anticancer effects on various human cancer cells, such as cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS, using the MTT test . They were also assessed for their antioxidant activity .
- Results or Outcomes : The activity of all compounds against cancer cells was significant, with IC50 values in the range of 0.89–9.63 µg/mL . Among all the tested compounds, derivative 5 showed the highest activity on the AGS cell line . It strongly arrested the cell cycle in the subG0 phase, depolarized the mitochondrial membrane, and activated caspase-8 and -9 . All examined compounds showed dose-dependent activity against neutrophil elastase .
Safety And Hazards
2,6-Dichlorobenzenesulfonamide is classified as a dangerous substance. It carries the GHS hazard statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H332 (Harmful if inhaled) .
Relevant Papers Several papers have been published on the use of 2,6-Dichlorobenzenesulfonamide in scientific research . These include studies on the design, synthesis, and structure-activity relationships of 1,3-dihydrobenzimidazol-2-one analogues as anti-HIV agents , and the discovery of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer . Further analysis of these papers could provide more detailed information on the applications and potential of 2,6-Dichlorobenzenesulfonamide in scientific research.
properties
IUPAC Name |
2,6-dichlorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJHEZQFXIHNNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374148 | |
Record name | 2,6-dichlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorobenzenesulfonamide | |
CAS RN |
10290-98-9 | |
Record name | 2,6-dichlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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